molecular formula C22H19N3O4S2 B2624338 N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260918-98-6

N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2624338
CAS No.: 1260918-98-6
M. Wt: 453.53
InChI Key: DYJPQYMFVZSZLC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the field of oncology and inflammatory diseases. Its core structure is based on the thieno[3,2-d]pyrimidine scaffold, which is a known privileged structure in medicinal chemistry for designing kinase inhibitors [a href='https://pubmed.ncbi.nlm.nih.gov/29149844/']. This specific compound is designed as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway [a href='https://www.ncbi.nlm.nih.gov/books/NBK12758/']. By targeting the ATP-binding site of JAK enzymes, this acetamide derivative effectively disrupts the phosphorylation and subsequent activation of STAT transcription factors, a key process in cytokine signaling [a href='https://pubmed.ncbi.nlm.nih.gov/25603931/']. Its research value is underscored by its application in studying dysregulated JAK-STAT signaling in various pathological contexts, including hematological malignancies, autoimmune disorders like rheumatoid arthritis, and other inflammatory conditions. The compound's molecular architecture, featuring the 3-[2-(thiophen-2-yl)ethyl] substituent, is engineered to enhance selectivity and binding affinity, making it a valuable chemical probe for dissecting specific JAK isoform contributions in complex cellular models and for validating JAK-STAT pathway targets in preclinical research.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14(26)15-4-2-5-16(12-15)23-19(27)13-25-18-8-11-31-20(18)21(28)24(22(25)29)9-7-17-6-3-10-30-17/h2-6,8,10-12,18,20H,7,9,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZPQZQZCGGJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-acetylphenylamine with thiophene-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with urea or thiourea under acidic conditions to form the pyrimidine ring. The final step involves the acylation of the resulting compound with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nitric acid, halogens (chlorine, bromine); reactions are often conducted in concentrated sulfuric acid or acetic acid as solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has shown that N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibits notable antimicrobial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating the compound's efficacy against various bacterial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLSignificant
Enterococcus faecium8 µg/mLSignificant
Candida auris< 16 µg/mLModerate
Klebsiella pneumoniae> 64 µg/mLNo activity

These results indicate that the compound is particularly effective against methicillin-resistant strains of Staphylococcus aureus and Enterococcus faecium.

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. The findings suggest that it induces cytotoxic effects primarily through apoptosis and cell cycle arrest mechanisms.

Case Study: Anticancer Effects

In vitro studies have demonstrated the following effects:

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence the biological activity of the compound. Key observations include:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
  • Alkyl Chain Length : Variations in the thiophene-linked alkyl chain length affect both antimicrobial and anticancer activities.

Summary of Findings

N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide demonstrates significant promise in both antimicrobial and anticancer applications. Its ability to combat resistant microbial strains and induce apoptosis in cancer cells positions it as a valuable candidate for further research and development in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno[3,2-d]pyrimidine or pyrimidine core but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₂₃H₂₀N₄O₃S₂ 3-Acetylphenyl, 2-(thiophen-2-yl)ethyl 464.56 High polarity due to acetyl and dioxo groups; potential kinase inhibition
2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide C₂₂H₂₁N₃O₃S₂ 3-Ethylphenyl (vs. 3-acetylphenyl) 439.55 Reduced polarity compared to target; ethyl group may enhance lipophilicity
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide C₂₀H₁₈N₆OS₂ Benzothieno-triazolo-pyrimidine core, phenyl group 430.52 Enhanced rigidity from fused triazolo ring; potential DNA intercalation activity
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide C₂₀H₂₀Cl₂N₆OS Dichlorophenyl, methylaminopyrimidine 471.38 Chlorine atoms increase electronegativity; possible antimicrobial activity

Key Observations:

Substituent Effects: The 3-acetylphenyl group in the target compound introduces a ketone functionality, enhancing hydrogen-bond acceptor capacity compared to the 3-ethylphenyl group in . This may improve binding to polar active sites in enzymes.

  • Pyrimidine-thiophene hybrids (e.g., ) show antimicrobial and kinase-inhibitory properties.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols, including Gewald reaction modifications for thiophene-amine intermediates and careful regioselective acetylation .
  • Structure-Activity Relationship (SAR): The 3-acetylphenyl group may sterically hinder interactions with bulkier binding pockets compared to smaller substituents like ethyl or chlorine . The thieno[3,2-d]pyrimidine core’s electron-deficient nature could facilitate interactions with cysteine residues in enzymes, as seen in kinase inhibitors .

Biological Activity

N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with a unique chemical structure that suggests potential biological activity. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The presence of an acetyl group and a thiophene ring suggests potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

1. Inhibition of Enzymatic Activity:

  • Similar compounds have been shown to inhibit enzymes critical for cellular processes. For instance, the thieno[3,2-d]pyrimidine derivatives often exhibit inhibitory effects on kinases and other enzymes involved in cell signaling pathways.

2. Antimicrobial Activity:

  • Compounds containing thiophene rings have demonstrated antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

3. Anticancer Potential:

  • Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidine may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting specific kinases

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiophene derivatives against Escherichia coli, Micrococcus luteus, and Aspergillus niger. The results indicated that compounds similar to N-(3-acetylphenyl)-2-{...} exhibited significant inhibitory concentrations against these microorganisms. The mode of action involved nucleophilic attacks leading to cell wall disruption and metabolic inhibition .

Case Study 2: Anticancer Screening
Research involving multicellular spheroids identified a novel anticancer compound from a library that included thieno[3,2-d]pyrimidine derivatives. The compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Q. What synthetic strategies are recommended for multi-step synthesis of this thienopyrimidinone derivative?

A multi-step synthesis typically involves sequential functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution at the pyrimidine C1 position using a bromoacetamide intermediate.
  • Alkylation of the thiophene moiety via a 2-(thiophen-2-yl)ethyl group to introduce the side chain.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (ethanol/water) to isolate intermediates .
  • Validation by 1H^1H-NMR and LC-MS at each step to confirm regioselectivity and minimize byproducts.

Q. How can structural characterization be rigorously performed for this compound?

  • Spectroscopic methods : 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D conformation of the thienopyrimidine ring and acetamide side chain .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns.

Q. What reaction mechanisms govern the formation of the thieno[3,2-d]pyrimidine core?

The core is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. The mechanism involves:

  • Nucleophilic attack by the thiophene sulfur on the pyrimidine carbonyl group.
  • Tautomerization to stabilize the dioxo-thienopyrimidine system. Computational studies (DFT) can model electron density shifts during cyclization .

Q. What are standard protocols for assessing purity and stability during synthesis?

  • HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% threshold).
  • Accelerated stability studies under varying pH (2–9), temperature (40–60°C), and light exposure to identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Analog synthesis : Modify the 3-acetylphenyl group (e.g., halogenation, methoxy substitution) and thiophene side chain (e.g., alkyl vs. aryl substituents).
  • In vitro assays : Screen analogs against kinase panels or microbial targets to correlate substituent effects with IC50_{50} values .
  • Molecular docking to predict binding interactions with enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .

Q. How can discrepancies in reported biological activity across studies be resolved?

Contradictions may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays or microbial strain differences.
  • Solubility limitations : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference.
  • Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates .

Q. What strategies optimize selectivity for off-target inhibition in kinase studies?

  • Selectivity screening : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases.
  • Crystal structure-guided design : Introduce steric bulk (e.g., tert-butyl groups) near the acetamide moiety to block non-specific binding pockets .

Q. How can in vitro-to-in vivo efficacy gaps be addressed?

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (CYP450 isoforms), and bioavailability in rodent models.
  • Prodrug derivatization : Mask polar groups (e.g., acetylated amines) to enhance membrane permeability .

Q. What computational methods predict metabolic liabilities?

  • In silico tools : ADMET Predictor or MetaSite to identify susceptible sites (e.g., thiophene oxidation, acetylphenyl hydrolysis).
  • Metabolite identification : Incubate with human hepatocytes and analyze via LC-QTOF-MS .

Q. How can aqueous solubility be improved without compromising target affinity?

  • Salt formation : Prepare hydrochloride or sodium salts of the acetamide group.
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes in in vivo formulations.
  • logP optimization : Introduce polar substituents (e.g., hydroxyl groups) on the phenyl ring .

Methodological Notes

  • Contradictory data : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Advanced analytics : Combine cryo-EM with hydrogen-deuterium exchange (HDX) to study protein-ligand dynamics .

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